molecular formula C8H10N2O3 B14147857 Benzenamine, N-(methoxymethyl)-4-nitro- CAS No. 88919-97-5

Benzenamine, N-(methoxymethyl)-4-nitro-

Cat. No.: B14147857
CAS No.: 88919-97-5
M. Wt: 182.18 g/mol
InChI Key: NXIHUWPAXYATMI-UHFFFAOYSA-N
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Description

Benzenamine, N-(methoxymethyl)-4-nitro- is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzenamine (aniline) where the amino group is substituted with a methoxymethyl group and a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(methoxymethyl)-4-nitro- typically involves the nitration of N-(methoxymethyl)aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the para position.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(methoxymethyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: 4-nitrobenzenamine.

    Reduction: 4-nitrosobenzenamine.

    Substitution: Various substituted anilines depending on the reagents used.

Scientific Research Applications

Benzenamine, N-(methoxymethyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(methoxymethyl)-4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to changes in cellular functions and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-N-methyl-: Similar structure but lacks the nitro group.

    Benzenamine, N,N-dimethyl-: Contains two methyl groups on the nitrogen atom instead of a methoxymethyl group.

    Benzenamine, 4-nitro-: Lacks the methoxymethyl group.

Uniqueness

Benzenamine, N-(methoxymethyl)-4-nitro- is unique due to the presence of both the methoxymethyl and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88919-97-5

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

N-(methoxymethyl)-4-nitroaniline

InChI

InChI=1S/C8H10N2O3/c1-13-6-9-7-2-4-8(5-3-7)10(11)12/h2-5,9H,6H2,1H3

InChI Key

NXIHUWPAXYATMI-UHFFFAOYSA-N

Canonical SMILES

COCNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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